2-(2-Fluorophenoxy)butanoic acid
Overview
Description
2-(2-Fluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoic acid molecule where one of the hydrogen atoms on the second carbon atom is replaced by a 2-fluorophenoxy group .Scientific Research Applications
Subheading Photodegradation and Environmental Implications
The aryloxyphenoxy propionic herbicide cyhalofop-butyl and its primary metabolite have been extensively studied for photodegradation in aqueous systems. The sunlight irradiation, in the presence of humic acid, Fe oxide, titanium dioxide (TiO2), and zinc oxide (ZnO) as photocatalysts, revealed significant insights into the degradation pathways and products of these compounds under various irradiation wavelengths. Notably, cyhalofop-butyl was found to be stable in simulated sunlight even with the presence of the catalysts, while its metabolite showed total mineralization in the presence of TiO2 and ZnO, indicating the potential for environmental remediation strategies (Pinna & Pusino, 2011).
Hydrolysis and Adsorption Studies
Subheading Soil Interaction and Herbicide Stability
The stability and interaction of cyhalofop-butyl with soil colloids have been explored to understand its environmental fate. The compound's hydrolysis was observed to be faster in nonsterile water, leading to the formation of its metabolites. Additionally, the adsorption studies of cyhalofop-butyl on clays, iron oxide, and dissolved organic matter demonstrated the underlying mechanisms, such as lipophilic bonding and hydrogen bonding, influencing the adsorption behavior. This research provides significant insights into the environmental behavior and potential impact of this herbicide (Pinna et al., 2008).
Properties
IUPAC Name |
2-(2-fluorophenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYKJZCWTHWNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302475 | |
Record name | 2-(2-Fluorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161790-23-4 | |
Record name | 2-(2-Fluorophenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161790-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Fluorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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